molecular formula C15H12ClNO5 B6409500 2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261898-66-1

2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6409500
CAS RN: 1261898-66-1
M. Wt: 321.71 g/mol
InChI Key: JKKMCDGLVIPWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid (CEPNB) is an organic compound belonging to the class of aromatic nitro compounds. It is a white crystalline solid that is soluble in organic solvents. It has a molecular weight of 300.8 g/mol and is composed of two aromatic rings, one containing a chloro substituent and the other a nitro substituent. CEPNB has a variety of applications in scientific research, including as a reagent in organic synthesis and as a catalyst in biochemical reactions.

Mechanism of Action

2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid, 95% acts as an electron acceptor in biochemical reactions, accepting electrons from the reactants and transferring them to the products. In addition, it can act as a catalyst in certain biochemical reactions, accelerating the rate of reaction by providing a favorable environment for the reactants.
Biochemical and Physiological Effects
2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been used as a reagent in organic synthesis to prepare a variety of aromatic compounds and derivatives, which can be used in drug development. In addition, it has been used as a fluorescent tag for labeling proteins in cell biology, allowing researchers to study the structure and function of proteins in detail.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to obtain and store. In addition, it is a highly reactive compound that can be used in a variety of reactions. However, it has several limitations as well. It is a toxic compound that can be hazardous to human health if not handled properly. In addition, it is a highly sensitive compound that can be easily degraded by light, heat, and oxygen.

Future Directions

The future applications of 2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid, 95% are numerous. It can be used in the development of new drugs and in the development of new fluorescent tags for labeling proteins. In addition, it can be used in the synthesis of new aromatic compounds and derivatives for use in organic synthesis. Finally, it can be used in the development of new catalysts for use in biochemical reactions.

Synthesis Methods

2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized through a variety of methods, including both chemical and enzymatic synthesis. In chemical synthesis, 2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized from 2-chloro-4-ethoxyphenol by nitration with nitric acid. In enzymatic synthesis, 2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized from 2-chloro-4-ethoxyphenol by the action of nitroreductases.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)-4-nitrobenzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis for the preparation of various aromatic compounds and derivatives. In addition, it is used as a catalyst in biochemical reactions, such as the oxidation of alcohols and the hydrolysis of esters. It is also used as a dye in fluorescence imaging and as a fluorescent tag for labeling proteins in cell biology.

properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-2-22-10-4-6-11(14(16)8-10)13-7-9(17(20)21)3-5-12(13)15(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKMCDGLVIPWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691699
Record name 2'-Chloro-4'-ethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261898-66-1
Record name 2'-Chloro-4'-ethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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